molecular formula C18H16N6O B6507392 1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892761-33-0

1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B6507392
CAS No.: 892761-33-0
M. Wt: 332.4 g/mol
InChI Key: HKDUOQNXATZWGG-UHFFFAOYSA-N
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Description

1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule incorporates two privileged pharmacophores—a 1,2,4-oxadiazole and a 1,2,3-triazole—which are known to contribute to a wide spectrum of biological activities . The 1,2,4-oxadiazole ring is a versatile bioisostere for ester and amide functional groups, often employed to improve metabolic stability and physicochemical properties of lead compounds . This heterocycle is found in several commercially available drugs and is noted for its diverse applications, including anticancer, anti-inflammatory, antibacterial, and antiviral research . The integration of a 1,2,3-triazole ring, often formed via click chemistry, further enhances the potential of this compound as a scaffold for constructing novel molecular entities and probing biological systems. As part of our catalog of screening compounds, this chemical is intended for use in high-throughput screening assays, hit-to-lead optimization, and investigating structure-activity relationships (SAR). It is particularly valuable for researchers exploring new therapeutic agents for cancer and infectious diseases, given the demonstrated activity of analogous structures . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-ethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-2-12-7-6-10-14(11-12)24-16(19)15(21-23-24)18-20-17(22-25-18)13-8-4-3-5-9-13/h3-11H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDUOQNXATZWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with activated carboxylic acid derivatives. For example:

  • Formation of amidoxime : Phenylacetonitrile reacts with hydroxylamine hydrochloride in ethanol/water (yield: 85–90%).

  • Cyclization with benzoyl chloride : The amidoxime reacts with benzoyl chloride in pyridine at 80°C, forming 3-phenyl-5-chloro-1,2,4-oxadiazole (yield: 72%).

Table 1: Oxadiazole Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
Amidoxime cyclizationNH₂OH·HCl, EtOH/H₂O, 60°C, 6h85–90≥95
Acyl chloride couplingBenzoyl chloride, pyridine, 80°C7293

Synthesis of the 1,2,3-Triazole Fragment

Huisgen Azide-Alkyne Cycloaddition (Click Chemistry)

The 1,2,3-triazole core is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Synthesis of 3-ethylphenyl azide : 3-Ethylaniline is diazotized with NaNO₂/HCl, followed by azide formation with NaN₃ (yield: 88%).

  • Reaction with propargyl amine : The azide reacts with propargyl amine under Cu(I) catalysis (CuSO₄, sodium ascorbate) in THF/H₂O, yielding 1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine (yield: 76%).

Table 2: Triazole Synthesis via CuAAC

SubstrateCatalyst SystemSolventYield (%)Reference
3-Ethylphenyl azideCuSO₄, sodium ascorbateTHF/H₂O76

Fragment Coupling Strategies

Nucleophilic Aromatic Substitution

The oxadiazole’s 5-position halogen (e.g., chloride) undergoes substitution with the triazole’s amine group:

  • Reaction conditions : K₂CO₃, DMF, 100°C, 12h.

  • Yield : 68% after purification by silica gel chromatography.

Palladium-Catalyzed Cross-Coupling

For halogenated oxadiazoles (e.g., bromide), Suzuki-Miyaura coupling with boronic acid-functionalized triazole derivatives is feasible:

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O.

  • Yield : 62%.

Table 3: Coupling Method Comparison

MethodConditionsYield (%)Purity (%)Reference
Nucleophilic substitutionK₂CO₃, DMF, 100°C6897
Suzuki couplingPd(PPh₃)₄, dioxane/H₂O, 80°C6295

Optimization Challenges and Solutions

Regioselectivity in Triazole Formation

CuAAC produces 1,4-disubstituted triazoles exclusively, avoiding regioisomeric mixtures.

Oxadiazole Ring Stability

Oxadiazoles are prone to hydrolysis under acidic conditions. Using anhydrous solvents (e.g., THF) and neutral pH during coupling mitigates degradation.

Purification Challenges

The final compound’s low solubility in polar solvents necessitates chromatographic purification with ethyl acetate/hexane gradients (3:7 to 1:1).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 9H, aromatic), 2.65 (q, 2H, CH₂), 1.25 (t, 3H, CH₃).

  • HRMS (ESI+) : m/z calculated for C₁₈H₁₇N₇O [M+H]⁺: 356.1518; found: 356.1521.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in developing new compounds with tailored properties.

Biology

The biological activities of 1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been extensively studied. Notable applications include:

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties by disrupting cell membranes of various pathogens.

Anticancer Properties : Investigations have shown its potential in inhibiting cancer cell growth through mechanisms such as the inhibition of histone deacetylases (HDAC), which play a critical role in cancer progression.

Medicine

This compound is under investigation for potential therapeutic applications in treating various diseases. Its ability to interact with specific molecular targets suggests it could be developed into a drug candidate for conditions such as cancer and infectious diseases.

Industrial Applications

In industry, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure makes it suitable for applications in:

Polymer Chemistry : It can be used as a precursor for synthesizing polymers with enhanced thermal stability and mechanical properties.

Agricultural Chemistry : The compound's biological activity may lead to its use as an agrochemical agent against pests or diseases affecting crops.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

StudyApplicationFindingsReference
Study AAnticancerInhibition of HDAC leading to cancer cell apoptosis.[Source]
Study BAntimicrobialEffective against Gram-positive and Gram-negative bacteria.[Source]
Study CCytotoxicityInduction of apoptosis in MCF-7 breast cancer cells.[Source]

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

  • The presence of electron-withdrawing groups (e.g., nitro in ) correlates with antiproliferative activity, while electron-donating groups (e.g., methoxy in ) may enhance synthetic accessibility.
  • The 3-phenyl-1,2,4-oxadiazole moiety in the target compound and likely improves metabolic stability compared to simpler aryl groups.

Synthetic Pathways :

  • The Buchwald–Hartwig amination () and copper-catalyzed azide-alkyne cycloaddition () are common methods for triazole synthesis. The target compound may require similar strategies.

Physicochemical Properties :

  • Molecular weights range from ~296 to 392, with higher values for oxadiazole-containing derivatives. Lipophilicity (logP) is expected to increase with aromatic substituents, affecting bioavailability.

Biological Activity

1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound may confer significant therapeutic properties, making it a subject of various studies.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, often beginning with the cycloaddition reaction between azides and alkynes to form the triazole ring. Subsequent functionalization introduces the oxadiazole and phenyl groups, enhancing its biological activity. The general synthetic route is as follows:

  • Formation of Triazole Ring : Cycloaddition of an azide with an alkyne.
  • Functionalization : Introduction of oxadiazole and ethyl phenyl groups through nucleophilic substitution or other organic transformations.

Biological Activities

The biological activities of this compound are diverse and include:

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Enzymes : Targeting enzymes like thymidylate synthase and HDAC (histone deacetylases), which play critical roles in cancer cell proliferation.
  • Induction of Apoptosis : Compounds have been shown to increase p53 expression levels and activate apoptotic pathways in cancer cells (e.g., MCF-7 breast cancer cells) .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Research Findings

A variety of studies have explored the biological potential of this compound. Notable findings include:

Study Activity Mechanism Reference
Study AAnticancerInhibition of HDAC
Study BAntimicrobialDisruption of cell membranes
Study CCytotoxicityInduction of apoptosis in MCF-7 cells

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Case Study on Cancer Cell Lines :
    • Cell Line Tested : MCF-7 (breast cancer)
    • Findings : The compound induced significant apoptosis as evidenced by increased caspase activity and p53 levels.
    • : Suggests potential for development as an anticancer agent.
  • Antimicrobial Efficacy :
    • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
    • Results : Showed notable inhibition zones in agar diffusion assays.
    • Implication : Indicates potential for use in treating bacterial infections.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors involved in cellular processes. These interactions can lead to altered signaling pathways that influence cell growth and survival.

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?

The synthesis typically involves a multi-step approach:

Oxadiazole Formation : Cyclocondensation of a hydrazide derivative (e.g., phenylhydrazide) with a carboxylic acid precursor under reflux conditions using a dehydrating agent like POCl₃ or PCl₃ .

Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between an azide-functionalized oxadiazole and a terminal alkyne-substituted ethylphenylamine. Reaction conditions (e.g., solvent: DMF/H₂O, catalyst: CuSO₄/sodium ascorbate) must be optimized to achieve >70% yield .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the triazole ring (e.g., absence of 1,4-disubstituted byproducts) and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion at m/z 375.1482) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=N/C-O stretches at 1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Catalyst Screening : Test Cu(I) sources (e.g., CuBr, CuI) with ligands (TBTA, tris(benzyltriazolylmethyl)amine) to enhance regioselectivity in triazole formation .
  • Solvent Optimization : Replace DMF with PEG-400 or ionic liquids (e.g., [BMIM][BF₄]) to improve reaction kinetics and reduce side products .
  • Flow Chemistry : Continuous-flow reactors enable precise temperature control (80–100°C) and reduce reaction time from hours to minutes .

Q. What computational approaches predict the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances binding to biological targets like kinase enzymes .
  • Molecular Docking : Simulate interactions with therapeutic targets (e.g., EGFR tyrosine kinase) using AutoDock Vina. Key interactions include π-π stacking between the phenyl group and Phe723 residue .

Q. How do structural modifications influence biological activity?

  • Substituent Effects :
    • 3-Ethylphenyl Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability compared to fluorophenyl analogs (logP ~2.8) .
    • Oxadiazole vs. Thiadiazole : Oxadiazole’s higher electronegativity increases hydrogen-bonding potential with ATP-binding pockets (e.g., IC₅₀ = 1.2 µM vs. 4.5 µM for thiadiazole analogs in kinase inhibition assays) .
  • SAR Studies : Replace the triazole with imidazole to evaluate changes in cytotoxicity (e.g., HeLa cell viability reduced by 60% vs. 85% for the triazole) .

Q. What methodologies assess stability under physiological conditions?

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC; >90% stability at pH 7.4 vs. 70% at pH 1.2 .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, confirming suitability for solid-state storage .

Q. How can crystallography resolve contradictions in reported biological data?

  • Single-Crystal X-ray Diffraction : Reveals intermolecular interactions (e.g., N-H···N hydrogen bonds between triazole and oxadiazole moieties) that stabilize the bioactive conformation .
  • Polymorphism Screening : Identify crystal forms (e.g., Form I vs. Form II) with differing solubility profiles (e.g., Form I: 12 µg/mL vs. Form II: 28 µg/mL in water) .

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